molecular formula C7H13NO3 B172991 (R)-Methyl 2-(morpholin-3-yl)acetate CAS No. 1217976-31-2

(R)-Methyl 2-(morpholin-3-yl)acetate

Cat. No. B172991
M. Wt: 159.18 g/mol
InChI Key: SUCYHGXECUURID-ZCFIWIBFSA-N
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Description

Molecular Structure Analysis

The molecular structure of “®-Morpholin-3-yl-acetic acid” includes a morpholine ring attached to an acetic acid group . The InChI code for this compound is “InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1” and the InChIKey is "FOXWWHUTFBNJFX-RXMQYKEDSA-N" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Morpholin-3-yl-acetic acid” include a molecular weight of 145.16 g/mol, a topological polar surface area of 58.6 Ų, and a complexity of 126 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Properties

(R)-Methyl 2-(morpholin-3-yl)acetate has been a subject of interest in scientific research due to its potential applications in the synthesis of complex molecules. Kumar et al. (2007) synthesized 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, an antimicrobial compound, utilizing (R)-Methyl 2-(morpholin-3-yl)acetate as a crucial intermediate. This process involved key steps such as bromination and cyclization, emphasizing the compound's significance in synthesizing potent antimicrobial agents, including arecoline derivatives (Kumar, Sadashiva, & Rangappa, 2007).

Pandey et al. (2012) highlighted the use of a morpholine derivative, designed as a scaffold, in the synthesis of various heterocyclic building blocks. This work demonstrated the compound's versatility and potential in synthesizing valuable intermediates for various chemical syntheses, further exemplifying its importance in the field of organic chemistry (Pandey, Gaikwad, & Gadre, 2012).

Biological Activities

The morpholine moiety, closely related to (R)-Methyl 2-(morpholin-3-yl)acetate, has been extensively studied for its biological activities. Yeromina et al. (2019) explored the antimicrobial activities of morpholine-containing 2-R-phenyliminothiazole derivatives. They found that these compounds demonstrated significant antibacterial and antifungal effects, indicating the potential of morpholine derivatives in developing new antimicrobial drugs (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).

Shi et al. (2012) synthesized and evaluated 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides for their COX-2 inhibition properties. These compounds showed moderate to good selective COX-2 inhibition, further illustrating the therapeutic potential of morpholine derivatives in the field of medicinal chemistry (Shi, Hu, Xu, & Jiang, 2012).

properties

IUPAC Name

methyl 2-[(3R)-morpholin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYHGXECUURID-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649687
Record name Methyl [(3R)-morpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-(morpholin-3-yl)acetate

CAS RN

1217976-31-2
Record name Methyl [(3R)-morpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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